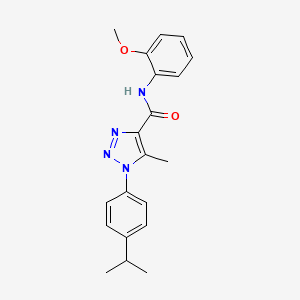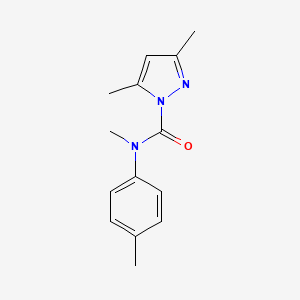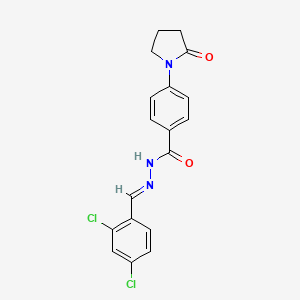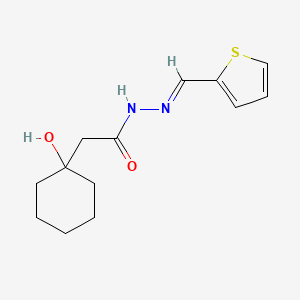
1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and related compounds involves multiple steps, including condensation reactions, utilization of different spectroscopic techniques for confirmation, and yield optimization strategies. Compounds with similar structures have been synthesized and confirmed through various techniques, demonstrating the complexity and versatility of synthetic routes in accessing this class of molecules (Abdel-Aziz et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction crystallography and NMR spectroscopy, plays a critical role in determining the conformation and arrangement of atoms within these molecules. Studies have shown the detailed molecular conformation and packing stabilized by intermolecular hydrogen bonding, highlighting the importance of structural determination in understanding the properties and reactivity of these compounds (Shen et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include various synthetic transformations and interactions with biological targets. The chemical properties, such as reactivity towards COX inhibition, have been explored, indicating the potential pharmaceutical applications of these compounds (Abdel-Aziz et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)15-9-11-16(12-10-15)24-14(3)19(22-23-24)20(25)21-17-7-5-6-8-18(17)26-4/h5-13H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPUMZYTYWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5534781.png)
![4-{5-[(4-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5534786.png)
![7-fluoro-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-2-methylquinoline](/img/structure/B5534790.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5534833.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5534841.png)
![3-(2-chlorophenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5534850.png)
![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5534856.png)
![N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5534864.png)

![3-(3-methoxyphenyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3-dien-5-one](/img/structure/B5534876.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)